Physicochemical properties and lipophilicity of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline
Physicochemical properties and lipophilicity of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline
An In-Depth Technical Guide to the Physicochemical Properties and Lipophilicity of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline
Introduction
In the landscape of modern drug discovery and agrochemical development, the precise characterization of molecular properties is paramount. Small molecules intended for biological applications must navigate a complex journey of absorption, distribution, metabolism, and excretion (ADME)—a journey profoundly influenced by their fundamental physicochemical characteristics.[1][2] This guide provides a detailed examination of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline, a molecule featuring a confluence of important structural motifs: a substituted pyrazole ring and an aniline moiety.
The pyrazole core is a privileged scaffold found in numerous pharmaceuticals and fungicides, prized for its metabolic stability and versatile substitution patterns.[3][4] The difluoromethyl group often serves as a bioisostere for a hydroxyl or thiol group, enhancing metabolic stability and modulating lipophilicity. Aniline derivatives are foundational building blocks in medicinal chemistry.[5] Understanding the interplay of these functional groups is critical for predicting the behavior and optimizing the potential of this compound.
This document serves as a technical resource for researchers and drug development professionals, offering a comprehensive analysis of the compound's key physicochemical properties and a deep dive into its lipophilicity—a critical determinant of biological activity.[][7] We will explore both experimental and computational methodologies, explaining the causality behind protocol choices to provide actionable, field-proven insights.
Core Physicochemical Properties
A molecule's identity and behavior are defined by its fundamental properties. For 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline, these parameters provide the baseline for understanding its solubility, membrane permeability, and potential for formulation.
| Property | Value (Predicted/Calculated) | Source / Method |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₁H₁₁F₂N₃ | Elemental Composition |
| Molecular Weight | 223.22 g/mol | Calculation |
| Predicted pKa (Basic) | 3.5 - 4.5 | Computational Model |
| Predicted LogP | ~2.5 - 3.5 | Consensus of Models |
| Appearance | Likely a solid at room temperature | Based on similar structures |
Causality and Insights:
-
pKa: The aniline amine group (-NH₂) is basic. Its predicted pKa is relatively low for an aniline, likely due to the electron-withdrawing effects of the attached pyrazole ring system. This is a critical parameter, as it dictates the molecule's ionization state at physiological pH (7.4). At this pH, the compound will exist predominantly in its neutral, uncharged form, which is a key factor for passive diffusion across biological membranes.
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LogP: The predicted partition coefficient (LogP) falls within a range often considered favorable for drug candidates (typically 0-5).[][7] This value suggests a balance between aqueous solubility and lipid membrane permeability, which is essential for oral bioavailability. The difluoromethyl and methyl groups contribute to its lipophilicity, while the polar amine and pyrazole nitrogens provide some hydrophilic character.
Lipophilicity: A Deep Dive into LogP and LogD
Lipophilicity, the "fat-liking" nature of a molecule, is arguably one of the most important physicochemical properties in drug discovery.[1][2] It governs how a compound distributes between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes.
-
Partition Coefficient (LogP): This is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) for the neutral species only. It is an intrinsic property of the molecule.[8]
-
Distribution Coefficient (LogD): This is the same concentration ratio but considers all forms of the molecule (neutral and ionized) at a specific pH. For an ionizable compound like our aniline, LogD is pH-dependent and provides a more accurate reflection of lipophilicity under physiological conditions.[8][9]
Experimental Determination of Lipophilicity (LogD₇.₄) by RP-HPLC
While the shake-flask method is the traditional standard, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted, resource-sparing alternative for determining lipophilicity.[10][11] It correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.
Protocol Rationale: The core principle is that more lipophilic compounds will have a stronger affinity for the nonpolar stationary phase (like C18) and will therefore elute later (have a longer retention time) than more hydrophilic compounds. By calibrating the system with compounds of known LogP values, we can determine the LogP/LogD of an unknown compound.
Step-by-Step Methodology:
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System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 alkyl chains provide a nonpolar environment.
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM phosphate buffer at pH 7.4). The pH is set to 7.4 to measure the physiologically relevant LogD.
-
Mobile Phase B: Acetonitrile or Methanol. This is the organic, nonpolar mobile phase.
-
-
Calibration Standard Preparation:
-
Select a set of 5-7 commercially available compounds with well-established LogP values that bracket the expected LogP of the test compound (e.g., from LogP 1 to 5).
-
Prepare stock solutions of each standard in DMSO (e.g., 10 mM) and dilute to a working concentration (e.g., 50 µM) in a 50:50 mixture of Mobile Phase A and B.
-
-
Test Compound Preparation:
-
Prepare a stock solution of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline in DMSO and dilute to the same working concentration as the standards.
-
-
Chromatographic Run:
-
Equilibrate the column with a starting mobile phase composition (e.g., 60% A, 40% B).
-
Inject each standard and the test compound separately.
-
Run a gradient elution method, increasing the percentage of the organic mobile phase (B) over time (e.g., from 40% to 95% B over 15 minutes). This ensures that compounds across a range of lipophilicities will elute in a reasonable time.
-
Record the retention time (tᵣ) for each compound.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time (often measured by injecting uracil).
-
Plot the known LogP values of the calibration standards against their corresponding log(k') values.
-
Perform a linear regression on the data points to generate a calibration curve.
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Using the measured log(k') of the test compound, interpolate its LogD₇.₄ value from the calibration curve.
-
Caption: Workflow for experimental LogD determination using RP-HPLC.
In Silico Prediction of Lipophilicity (LogP)
Computational models provide a rapid and cost-effective way to estimate LogP before a compound is even synthesized, guiding the design of new molecules.[12][13] These methods use the 2D structure of a molecule to predict its lipophilicity based on large datasets of experimentally determined values.
Methodology Rationale: In silico models deconstruct a molecule into fragments or calculate various molecular descriptors (e.g., size, polarity, hydrogen bonding capacity).[9] These features are then fed into a statistical or machine learning model that has been trained to correlate them with experimental LogP values.
Common Approaches:
-
Atom-based/Fragment-based: These methods, like XLogP3, sum the contributions of individual atoms or predefined molecular fragments to calculate the total LogP.[14]
-
Property-based: These models use whole-molecule descriptors (e.g., polar surface area, number of rotatable bonds) and statistical methods like multiple linear regression or neural networks to predict LogP.[12][15]
-
Physics-based: Methods like COSMO-RS use quantum chemical calculations to predict partitioning behavior based on surface interactions.[14]
Caption: Generalized workflow for in silico LogP prediction.
Conclusion and Forward Outlook
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is a molecule with physicochemical properties that position it as a compound of interest for further investigation in life sciences research. Its predicted LogP suggests a favorable balance for membrane permeability, a critical first step for bioavailability.[1] The presence of a basic aniline group, whose ionization is suppressed at physiological pH, further supports this potential.
The methodologies outlined in this guide provide a robust framework for both the experimental validation and computational estimation of its properties. For researchers and drug development professionals, the true value of this compound will be realized through the careful application of these principles. Validating the predicted LogD experimentally using the described HPLC protocol is a crucial next step to confirm its ADME potential. Subsequent studies in solubility, metabolic stability, and cell permeability will build upon this foundational data, paving the way for its potential application in targeted therapeutic or agrochemical programs.
References
- Vertex AI Search. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
- Ghafourian, T., & Ghassempour, A. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. PubMed.
- Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online.
- Glen, R. C., & Leo, A. J. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
- BOC Sciences. (2024). Lipophilicity of Drug.
- Shultz, M. D. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry.
- P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
- Mannhold, R., & Tetko, I. V. (2013). Accurate In Silico log P Predictions: One Can't Embrace the Unembraceable. Scite.ai.
- Chemaxon.
- Bharate, S. B., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
- Zang, Q., & Li, H. (2013). In Silico Prediction of Physicochemical Properties of Environmental Chemicals in Combination of Molecular Fingerprints and Machine Learning. SciSpace.
- Fábián, L., & Vass, E. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI.
- BioDuro. ADME LogP LogD Assay. BioDuro-WuXi.
- Liu, X., & Chen, G. (2011). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
- Riniker, S., & Landrum, G. A. (2020). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC.
- ChemBK. (2025). 4-trifluoromethyl aniline - Physico-chemical Properties.
- NextSDS. 4-(5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL)ANILINE.
- Wang, H., & Fan, Z. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- PubChem. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c2822837209="" class="ng-star-inserted">2H_2)sulfonamide.
- ChemicalBook. 4-[(DIFLUOROMETHYL)SULFONYL]ANILINE | 24906-77-2.
- Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Tunoori, A. R., & Dudley, G. B. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- PubChem. 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide.
- Alam, M. A., & Smeltzer, M. S. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed.
- Cheng, J., & Mu, H. (2025). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment.
- Taylor & Francis. Lipophilicity – Knowledge and References.
- Korotaev, V. Y., & Sosnovskikh, V. Y. (2016). Synthesis of Sulfur-Containing Trifluoromethyl-1H-pyrazoles from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione.
- Paw, B., & Matysiak, J. (2024). Compounds' (#44) lipophilicity and drug-like properties represented as....
- PubChem. 1-Methyl-3-(difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)-1H-pyrazole-4-carboxamide.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]

